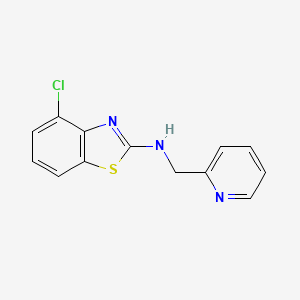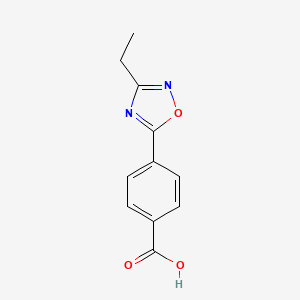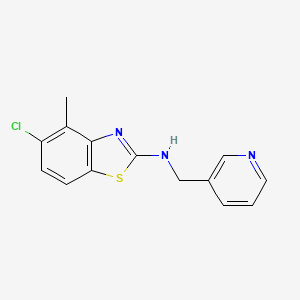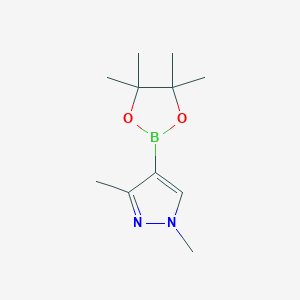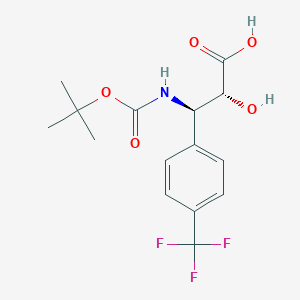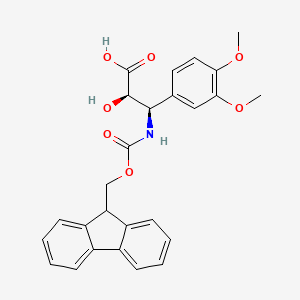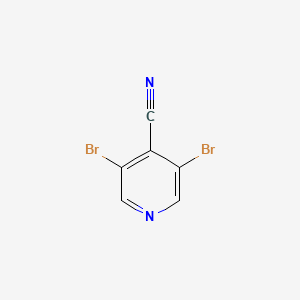
2-(Tetrahydro-2H-pyran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
2-(Tetrahydro-2H-pyran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C14H15NO3 and its molecular weight is 245.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A novel approach to the synthesis of 2H-isoindole-4,7-diones, including derivatives of 2-(Tetrahydro-2H-pyran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione, has been developed using azomethine ylides, which are generated from heating α-amino acids with carbonyl compounds (Schubert-Zsilavecz et al., 1991).
- The synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, which includes similar compounds, starts from 3-sulfolene. These derivatives are synthesized through epoxidation and opening reactions with various nucleophiles (Tan et al., 2016).
Molecular and Structural Analysis
- The molecular and crystal structure of similar compounds, like N-aminoimides derivatives of 1H-isoindole-1,3(2H)-dione, have been studied, focusing on their noncentrosymmetric crystal structures and hydrogen bonding interactions (Struga et al., 2007).
- An in-depth spectroscopic analysis (1D, COSY, and HSQC 2D NMR Spectroscopy) has been conducted on similar isoindole-1,3-dione derivatives to confirm their structural identity and understand their molecular interactions (Dioukhane et al., 2021).
Potential Biological Applications
- Research into the synthesis and antimicrobial evaluation of some derivatives, closely related to this compound, has been carried out. These studies aim to understand the antibacterial and antifungal properties of such compounds (Jat et al., 2006).
Mecanismo De Acción
Mode of Action
Without specific knowledge of the compound’s targets, the mode of action is difficult to determine. The compound’s structure suggests it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
The pharmacokinetic properties of “2-(Tetrahydro-2H-pyran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione”, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Understanding these effects requires knowledge of the compound’s targets and mode of action, which, as mentioned, are currently unknown .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact a compound’s ability to interact with its targets. Without specific knowledge of the compound’s targets and mode of action, it is difficult to predict how environmental factors might influence its activity .
Propiedades
IUPAC Name |
2-(oxan-2-ylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-13-11-6-1-2-7-12(11)14(17)15(13)9-10-5-3-4-8-18-10/h1-2,6-7,10H,3-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAYMXHYIAZLPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


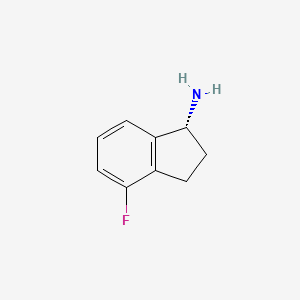
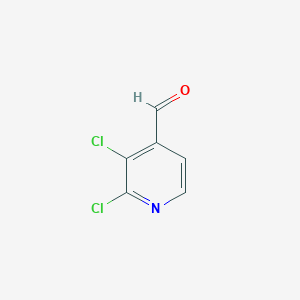
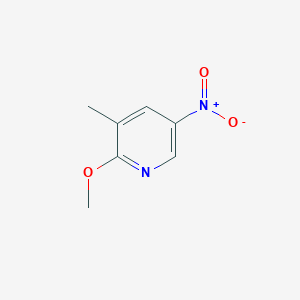
![[3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]acetic acid](/img/structure/B1390831.png)

